5-Chloro-2-(methylthio)aniline

Description

BenchChem offers high-quality 5-Chloro-2-(methylthio)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(methylthio)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

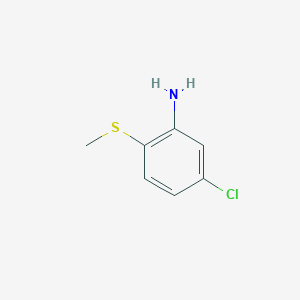

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUQNIPYCAHKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383228 | |

| Record name | 5-chloro-2-(methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16423-54-4 | |

| Record name | 5-chloro-2-(methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Scaffolding for Modern Chemistry

An In-Depth Technical Guide to 5-Chloro-2-(methylthio)aniline (CAS 16423-54-4)

For Researchers, Scientists, and Drug Development Professionals

5-Chloro-2-(methylthio)aniline, registered under CAS Number 16423-54-4, is a substituted aniline derivative that serves as a crucial building block in advanced organic synthesis.[] Its molecular architecture, featuring a trifecta of reactive and modulating functional groups—an amine, a thioether, and a chloro substituent—renders it a molecule of significant interest for constructing complex chemical entities. The nucleophilic aniline moiety, the oxidizable and displaceable methylthio group, and the electronically and sterically influential chlorine atom provide multiple handles for synthetic manipulation. This guide offers a comprehensive overview of its properties, a plausible synthesis pathway, potential applications, and critical safety protocols, designed to empower researchers in leveraging this compound's full potential in pharmaceutical discovery and materials science.

Part 1: Physicochemical and Structural Properties

Understanding the fundamental physical and chemical characteristics of a molecule is paramount for its effective application in research and development. 5-Chloro-2-(methylthio)aniline is a compound with a well-defined set of properties that dictate its handling, reactivity, and analytical profile.

Molecular Structure

The structure of 5-Chloro-2-(methylthio)aniline is foundational to its chemical behavior. The primary amino group is a strong activating ortho-, para-director in electrophilic aromatic substitution, while the methylthio group provides a site for oxidation and the chlorine atom influences the electronic density of the aromatic ring.

Caption: 2D Structure of 5-Chloro-2-(methylthio)aniline.

Core Physicochemical Data

The key properties of 5-Chloro-2-(methylthio)aniline are summarized in the table below, compiled from various chemical suppliers and databases.[2][3][4][5]

| Property | Value | Source(s) |

| CAS Number | 16423-54-4 | [2][3] |

| Molecular Formula | C₇H₈ClNS | [2][4] |

| Molecular Weight | 173.66 g/mol | [2] |

| IUPAC Name | 5-chloro-2-methylsulfanylaniline | [2][5] |

| Synonyms | 2-Amino-4-chlorothioanisole | [2] |

| Melting Point | 29 °C | [3] |

| Boiling Point | 276 °C @ 760 mmHg; 92 °C (pressure unspecified) | [2][3] |

| Density | 1.28 g/cm³ | [2] |

| pKa (Predicted) | 2.52 ± 0.10 | [3] |

| InChI Key | RWUQNIPYCAHKMO-UHFFFAOYSA-N | [2][5] |

| SMILES | CSC1=C(C=C(C=C1)Cl)N | [2][5] |

Stability and Storage

Proper storage is critical to maintain the integrity of this reagent. It is reported to be light-sensitive and should be stored under an inert atmosphere.[6][7]

-

Recommended Storage: Keep in a tightly sealed container in a dark, cool, and dry place.[6][8] A temperature of 2-8°C is recommended for long-term storage.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]

Part 2: Spectral Characterization (Predicted)

While verified spectral data is not consistently available across public domains, an experienced chemist can predict the expected spectral characteristics based on the molecule's structure. These predictions serve as a baseline for researchers to validate their own analytical findings.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl protons of the thioether group (SCH₃) around δ 2.4-2.5 ppm, a broad singlet for the amine protons (NH₂) which may vary in chemical shift, and three aromatic protons in the δ 6.5-7.5 ppm region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum should display seven unique signals: one for the methyl carbon (around δ 15-20 ppm) and six for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 173. A characteristic isotopic pattern (M+2) with an intensity of approximately one-third of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aromatic C=C bending (~1500-1600 cm⁻¹).

Part 3: Synthesis and Reactivity

While 5-Chloro-2-(methylthio)aniline is commercially available, understanding its synthesis provides insight into potential impurities and alternative production strategies. A plausible and efficient laboratory-scale synthesis can be designed based on established organic chemistry principles, starting from 2,4-dichloronitrobenzene.

Proposed Synthetic Pathway

This two-step pathway leverages a regioselective nucleophilic aromatic substitution (SNAr) followed by a standard nitro group reduction.

Caption: Proposed two-step synthesis of 5-Chloro-2-(methylthio)aniline.

Detailed Experimental Protocol (Exemplary)

Step 1: Synthesis of 4-Chloro-2-(methylthio)nitrobenzene via SNAr The nitro group in 2,4-dichloronitrobenzene strongly activates the chlorine atoms towards nucleophilic attack, particularly the one in the ortho position.

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,4-dichloronitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium thiomethoxide (CH₃SNa) (1.05 eq) portion-wise at room temperature. The reaction is typically exothermic.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 4-Chloro-2-(methylthio)nitrobenzene.

Step 2: Reduction to 5-Chloro-2-(methylthio)aniline The reduction of the nitro group can be achieved chemoselectively in the presence of the aryl chloride and thioether using mild reducing agents like iron in ammonium chloride.

-

To a solution of 4-Chloro-2-(methylthio)nitrobenzene (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (NH₄Cl) (4-5 eq) and iron powder (Fe) (3-4 eq).

-

Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow color and confirmed by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove ethanol, then neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the target compound, 5-Chloro-2-(methylthio)aniline. Further purification can be achieved by column chromatography if necessary.

Part 4: Applications in Research and Drug Development

The unique substitution pattern of 5-Chloro-2-(methylthio)aniline makes it a valuable intermediate in several areas of chemical research.

-

Heterocyclic Chemistry: It is a precursor for synthesizing sulfur- and nitrogen-containing heterocycles. For instance, it has been documented as a reactant in the visible-light-mediated photocatalytic synthesis of substituted benzothiophenes, which are important motifs in medicinal chemistry.[9]

-

Medicinal Chemistry Scaffold: The aniline scaffold is a cornerstone of drug discovery. The presence of a chlorine atom can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a drug candidate.[10] Derivatives of this core structure have been investigated for various therapeutic targets. For example, related 5-chloro-thiophenyl structures have been explored in the development of inhibitors for Mycobacterium tuberculosis.

-

Precursor for Advanced Intermediates: The functional groups can be further modified. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, creating new derivatives with different electronic and steric properties. The aniline can be diazotized and converted into a wide range of other functional groups.

Part 5: Safety, Handling, and Toxicology

As with any reactive chemical intermediate, strict adherence to safety protocols is essential when handling 5-Chloro-2-(methylthio)aniline. The safety information is primarily derived from Material Safety Data Sheets (MSDS) provided by suppliers.

GHS Hazard Summary

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5] | 💀 (Skull and Crossbones) |

| Skin Corrosion/Irritation | Causes skin irritation.[5] | ❗ (Exclamation Mark) |

| Eye Damage/Irritation | Causes serious eye irritation.[5] | ❗ (Exclamation Mark) |

| STOT SE 3 | May cause respiratory irritation.[5] | ❗ (Exclamation Mark) |

Note: The parent compound, aniline, is suspected of causing genetic defects and cancer and may cause methemoglobinemia, leading to organ damage.[7][8] While specific data for this derivative is limited, it should be handled with the same level of caution.

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[8] An eyewash station and safety shower must be readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A flame-retardant lab coat is mandatory.

-

-

Handling: Avoid breathing dust, fumes, or vapors.[5] Prevent contact with skin and eyes. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a locked, designated area for toxic chemicals.[7] Keep the container tightly closed and store in a cool, dry, dark place away from incompatible materials.[6][8]

References

-

RHENIUM BIO SCIENCE. 5-Chloro-2-(methylthio)aniline, 95%. [Link]

-

Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]

-

Gothandam, K. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Singh, S., et al. In Silico Modeling Of 5-Chloro-2-Thiophenyl-1,2,3 Triazolymethyldihydro Quinolines Inhibitors as Mycobacterium Tuberculosis Target. Medires Publishing. [Link]

Sources

- 2. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]

- 3. 2-(METHYLTHIO)ANILINE | 2987-53-3 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

- 6. lookchem.com [lookchem.com]

- 7. scispace.com [scispace.com]

- 8. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-Chloro-2-(methylthio)aniline: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Chloro-2-(methylthio)aniline, a versatile chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document delves into its chemical identity, synthesis protocols, physicochemical properties, and its emerging significance as a scaffold in medicinal chemistry and materials science.

Core Chemical Identity and Properties

5-Chloro-2-(methylthio)aniline, also known by synonyms such as 2-Amino-4-chlorothioanisole, is an aromatic amine containing both a chloro and a methylthio substituent.[1][] These functional groups impart specific electronic and steric characteristics that make it a valuable building block in organic synthesis.

Molecular Structure and Key Identifiers

The fundamental molecular and chemical identifiers for 5-Chloro-2-(methylthio)aniline are summarized in the table below for quick reference.

| Identifier | Value | Source(s) |

| Molecular Formula | C7H8ClNS | [1][] |

| Molecular Weight | 173.66 g/mol | [1][] |

| IUPAC Name | 5-chloro-2-(methylthio)aniline | [1][] |

| CAS Number | 16423-54-4 | [1] |

| SMILES | CSC1=C(C=C(C=C1)Cl)N | [] |

| InChI Key | RWUQNIPYCAHKMO-UHFFFAOYSA-N | [] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental work.

| Property | Value | Source(s) |

| Melting Point | 29 °C | |

| Boiling Point | 276 °C at 760 mmHg | [1] |

| Density | 1.28 g/cm³ | [1] |

| Appearance | Data not available | |

| Solubility | Soluble in hot alcohol. | [3] |

Synthesis of 5-Chloro-2-(methylthio)aniline: A Step-by-Step Protocol

The synthesis of 5-Chloro-2-(methylthio)aniline can be achieved through various routes. One common and effective method involves the methylation of 2-amino-4-chlorobenzenethiol. This protocol is based on established chemical transformations and is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.

Experimental Workflow: Synthesis from 2-amino-4-chlorobenzenethiol

Caption: A generalized workflow for the synthesis of 5-Chloro-2-(methylthio)aniline.

Detailed Protocol

Materials:

-

2-amino-4-chlorobenzenethiol

-

Ethanol (anhydrous)

-

Potassium tert-butoxide

-

Methyl iodide (or other suitable methylating agent)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-4-chlorobenzenethiol (1 equivalent) in anhydrous ethanol. Cool the solution to 0 °C using an ice-water bath.

-

Addition of Base: To the cooled and stirring solution, add potassium tert-butoxide (1.1 equivalents) portion-wise, ensuring the temperature remains low.

-

Methylation: Slowly add methyl iodide (1.1 equivalents) to the reaction mixture. Allow the reaction to stir at 0 °C and then warm to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 5-Chloro-2-(methylthio)aniline.

Spectroscopic Characterization

For unambiguous identification, a combination of spectroscopic techniques is essential.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine protons, and the methylthio group protons. A published ¹H NMR spectrum in CDCl₃ shows peaks corresponding to these functional groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule. Data for the closely related 5-chloro-2-methylaniline is available and can serve as a reference.[4]

-

Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak corresponding to the molecular weight of the compound.[3]

Applications in Drug Discovery and Development

The unique substitution pattern of 5-Chloro-2-(methylthio)aniline makes it a valuable scaffold in medicinal chemistry. Its derivatives have shown a range of biological activities, highlighting its potential as a starting material for the synthesis of novel therapeutic agents.

As a Scaffold for Biologically Active Molecules

The core structure of 5-Chloro-2-(methylthio)aniline has been incorporated into molecules with diverse therapeutic applications:

-

Antiparasitic Agents: A derivative, 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole, has demonstrated potent fasciolicidal activity, showing 100% efficacy against Fasciola hepatica in sheep.[5] This highlights the potential of this scaffold in developing new treatments for parasitic infections.

-

Antimycobacterial Agents: In silico modeling studies have explored derivatives of 5-Chloro-2-thiophenyl-1,2,3-triazolymethyldihydroquinolines as potential inhibitors of Mycobacterium tuberculosis.

-

Anticancer Agents: Novel benzenesulfonamide derivatives incorporating the 2-(arylmethylthio)-4-chloro moiety have been synthesized and evaluated for their anticancer activity.[6][7] Some of these compounds have shown significant cytotoxic effects against various cancer cell lines.[6][7]

-

Antithrombotic Agents: The 5-chlorothiophene-2-carboxamide moiety, which can be derived from related structures, is a key component in a potent Factor Xa inhibitor, a new class of antithrombotic agents.

The following diagram illustrates the role of the 5-Chloro-2-(methylthio)aniline core in the development of these diverse therapeutic agents.

Caption: The 5-Chloro-2-(methylthio)aniline scaffold as a precursor to various classes of therapeutic agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling 5-Chloro-2-(methylthio)aniline.

GHS Hazard Information

Based on available safety data sheets, 5-Chloro-2-(methylthio)aniline is classified with the following hazards:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

Storage and Stability

-

Store in a tightly closed container in a dry and well-ventilated place.[1]

-

The material may darken in color during storage; storing under an inert atmosphere is recommended.[1]

-

Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1]

Conclusion

5-Chloro-2-(methylthio)aniline is a chemical intermediate with significant potential for researchers and scientists in both academic and industrial settings. Its well-defined chemical properties, accessible synthetic routes, and the demonstrated biological activity of its derivatives make it a valuable building block for the discovery and development of new molecules with therapeutic and material applications. Adherence to proper safety and handling protocols is essential for its effective and safe utilization in the laboratory.

References

- 5-CHLORO-2-(METHYLTHIO)ANILINE. BOC Sciences. [URL: https://www.bocsci.com/5-chloro-2-methylthio-aniline-cas-16423-54-4-item-16423-54-4-434863.html]

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/132934]

- Synthesis method of 5-chloro-2-methyl aniline. Google Patents. [URL: https://patents.google.

- 5-Chloro-2-methylaniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7260]

- Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Royal Society of Chemistry. [URL: https://www.rsc.

- 5-chloro-2-(methylthio)aniline, 95%, Thermo Scientific. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/5-chloro-2-methylthio-aniline-95-thermo-scientific/CD05201DA]

- How to Synthesize 5-Chloro-2-nitroaniline and Its Applications. Guidechem. [URL: https://www.guidechem.

- 5-Chloro-2-methylaniline(95-79-4) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/95-79-4_13cnmr.htm]

- 5-Chloro-2-methoxyaniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-methoxyaniline]

- 5-CHLORO-2-(METHYLTHIO)ANILINE. BOC Sciences. [URL: https://www.bocsci.com/cas-16423-54-4.html]

- Synthesis method of 5-chloro-2-methyl aniline. Google Patents. [URL: https://patents.google.

- Aniline CAS No 62-53-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/27010_ANILINE.pdf]

- How to Synthesize 5-Chloro-2-nitroaniline and Its Applications. Guidechem. [URL: https://www.guidechem.

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. [URL: https://www.rsc.

- 2-(Methylthio)aniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-_Methylthio_aniline]

- Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Comparison-of-gas-and-liquid-chromatography-mass-D%C3%B6rgeloh-G%C3%B6dde/d734e565985055017409c9101683d735f492a543]

- The preparation method of 5- chloro-2-nitroanilines. Google Patents. [URL: https://patents.google.

- 2-Chloro-6-((methylthio)methyl)aniline. SpectraBase. [URL: https://spectrabase.com/spectrum/7T4SaCfLUeI]

- Synthesis and fasciolicidal activity of 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8809265/]

- Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]. MMS. [URL: https://www.mms-chemistry.com/customer/files/mms-chemistry/JMedChem_48_2005_5900.pdf]

- Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. MDPI. [URL: https://www.mdpi.com/1420-3049/21/6/808]

- Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27338323/]

Sources

- 1. fishersci.com [fishersci.com]

- 3. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-2-methylaniline(95-79-4) 13C NMR [m.chemicalbook.com]

- 5. Synthesis and fasciolicidal activity of 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-chloro-2-(methylthio)aniline, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

5-Chloro-2-(methylthio)aniline IUPAC name and synonyms

An In-Depth Technical Guide to 5-Chloro-2-(methylthio)aniline: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-2-(methylthio)aniline, a valuable chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, a representative synthetic pathway, and its potential applications, grounding all information in established chemical principles and authoritative sources.

Core Identity and Nomenclature

5-Chloro-2-(methylthio)aniline is an aromatic organic compound featuring three key functional groups: an aniline moiety, a thioether (specifically, a methylthio group), and a chloro substituent. This trifunctional nature makes it a versatile building block in organic synthesis.

The definitive nomenclature and identifiers for this compound are crucial for accurate sourcing, regulatory compliance, and unambiguous scientific communication.

-

IUPAC Name : 5-chloro-2-methylsulfanylaniline[]

-

Common Synonyms : 2-Amino-4-chlorothioanisole, 5-chloro-2-(methylthio)benzenamine[]

-

CAS Number : 16423-54-4

The structure is defined by an aniline ring with a methylthio group at position 2 and a chlorine atom at position 5. This specific substitution pattern dictates its electronic properties and reactivity.

Caption: Chemical structure of 5-Chloro-2-(methylthio)aniline.

Physicochemical and Safety Profile

Understanding the physical properties and safety hazards is a prerequisite for any laboratory application. The data presented below has been consolidated from various chemical suppliers and databases.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClNS | [] |

| Molecular Weight | 173.66 g/mol | [] |

| Melting Point | 29 °C | |

| Boiling Point | 276 °C at 760 mmHg | [] |

| Density | 1.28 g/cm³ | [] |

| Appearance | Data not available; likely a solid or low-melting solid. | |

| SMILES | CSC1=C(C=C(C=C1)Cl)N | [] |

| InChI Key | RWUQNIPYCAHKMO-UHFFFAOYSA-N | [] |

GHS Hazard and Safety Information

Safe handling is paramount. This compound is classified with significant hazards that demand stringent control measures in a laboratory setting.

-

Hazard Statements : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[2]

-

Precautionary Statements : Researchers must use personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, or vapors. In case of contact, wash skin thoroughly; for eye contact, rinse cautiously with water for several minutes.[2]

Representative Synthesis Protocol

While multiple synthetic routes may exist, a common and logical approach for creating substituted aniline thioethers involves the introduction of a sulfur moiety onto a pre-existing aniline derivative, followed by alkylation. The following protocol is a representative method based on established chemical transformations for analogous compounds, particularly inspired by methodologies for preparing aniline thioethers.[3]

The proposed pathway begins with a commercially available starting material, 2,4-dichloroaniline, and proceeds through a nucleophilic aromatic substitution (SNAr) reaction followed by methylation.

Caption: Proposed workflow for the synthesis of 5-Chloro-2-(methylthio)aniline.

Step-by-Step Laboratory Methodology

Objective: To synthesize 5-Chloro-2-(methylthio)aniline from 2,4-dichloroaniline.

Part A: Synthesis of 5-Chloro-2-aminothiophenol (Intermediate)

-

Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a thermometer.

-

Reagent Addition: Charge the flask with 2,4-dichloroaniline (1.0 eq) and a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Thiolation: Add sodium hydrosulfide (NaSH, 1.1 eq) portion-wise to the stirred solution. The ortho-chloro group is activated towards nucleophilic substitution by the amino group.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour it into ice-water and acidify with dilute HCl to precipitate the thiophenol intermediate. Filter the solid, wash with water, and dry under vacuum. This intermediate is often used directly in the next step without extensive purification due to its susceptibility to oxidation.

Part B: S-Methylation to Yield 5-Chloro-2-(methylthio)aniline

-

Reactor Setup: In a separate flask under a nitrogen atmosphere, suspend the crude 5-chloro-2-aminothiophenol (1.0 eq) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) in acetone or acetonitrile.

-

Methylation: Cool the suspension in an ice bath and add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6-12 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent like dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography on silica gel or by vacuum distillation to yield pure 5-Chloro-2-(methylthio)aniline.

Reactivity, Mechanistic Insights, and Applications

The utility of 5-Chloro-2-(methylthio)aniline stems from the distinct reactivity of its functional groups.

Caption: Key reactive sites of 5-Chloro-2-(methylthio)aniline.

-

Aniline Group (-NH₂): As a primary aromatic amine, this group is a versatile nucleophile and a key site for modification. It readily undergoes diazotization to form diazonium salts, which are gateways to a vast array of other functional groups via Sandmeyer-type reactions. It can also be acylated or used in condensation reactions, such as the formation of Schiff bases with aldehydes, which are important ligands in coordination chemistry.[4]

-

Thioether Group (-SCH₃): The sulfur atom is nucleophilic and can be oxidized to form sulfoxides and sulfones. These oxidized derivatives have profoundly different electronic and steric properties and are common motifs in pharmaceuticals, often introduced to improve solubility or modulate metabolic stability.

-

Aromatic Ring: The electron-donating amino and methylthio groups activate the ring towards electrophilic aromatic substitution, while the chloro group is deactivating but ortho-, para-directing. The chlorine atom itself can be replaced via nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Applications in Drug Discovery and Materials Science

The chloro-aniline scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] The addition of a methylthio group provides a handle for further functionalization or can serve to modulate the lipophilicity and metabolic profile of a drug candidate.

While specific applications for 5-Chloro-2-(methylthio)aniline are not broadly documented in top-tier literature, its structure makes it an ideal starting material for synthesizing:

-

Heterocyclic Compounds: It can serve as a precursor for benzothiazoles and other fused heterocyclic systems of pharmaceutical interest.

-

Novel Ligands: The aniline and thioether groups can act as bidentate ligands for transition metals, useful in catalysis or materials science.[4]

-

Agrochemicals and Dyes: Substituted anilines are foundational components in the synthesis of various pesticides and dye molecules.[6]

Conclusion

5-Chloro-2-(methylthio)aniline is a chemical intermediate with significant potential, derived from its unique combination of reactive functional groups. Its value lies in its capacity to serve as a versatile scaffold for constructing more complex molecules targeted for applications in pharmaceuticals, agrochemicals, and materials science. The synthetic and safety protocols outlined in this guide provide a foundational framework for researchers to handle and utilize this compound effectively and safely in their development programs.

References

- Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

- Google Patents. US3406202A - Preparation of aniline thioethers.

-

Hamaker, C., Maryashina, O. S., & Wadler, A. L. (2007). Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline with Halogenated Salicylaldehydes. Journal of Chemical Crystallography. Available from: [Link]

-

PrepChem.com. Synthesis of 2-(benzylthio)aniline. Available from: [Link]

- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

-

PubChem. 5-Chloro-2-methylaniline. Available from: [Link]

-

Pathakamuri, A. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

Sources

- 2. 5-chloro-2-(methylthio)aniline, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]

- 4. Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline with Halogenated Salicylaldehydes | Semantic Scholar [semanticscholar.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

A Guide to the Spectroscopic Characterization of 5-Chloro-2-(methylthio)aniline

Introduction

5-Chloro-2-(methylthio)aniline is a substituted aniline derivative that serves as a valuable intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its unique trifunctional substitution pattern—comprising a nucleophilic amino group, a lipophilic methylthio group, and an electron-withdrawing chloro group—imparts specific reactivity and properties that are leveraged in complex molecular architectures.

Accurate and unambiguous structural confirmation of such intermediates is paramount to ensuring the integrity, purity, and safety of downstream products. Spectroscopic analysis is the cornerstone of this characterization process. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Chloro-2-(methylthio)aniline. Designed for researchers and drug development professionals, this document moves beyond a simple data repository, offering expert interpretation and explaining the causal relationships between the molecular structure and its spectral output.

Molecular Structure and Analytical Overview

The structural integrity of 5-Chloro-2-(methylthio)aniline is confirmed by a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle:

-

NMR Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

-

Infrared (IR) Spectroscopy: Identifies the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight and provides vital clues about the molecular formula and structural components through controlled fragmentation analysis.

Caption: Molecular structure of 5-Chloro-2-(methylthio)aniline with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides a complete picture of the molecule's carbon-hydrogen backbone.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-(methylthio)aniline in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire the spectrum at room temperature. Standard parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Data and Interpretation

The spectrum is interpreted by analyzing three key features: chemical shift (δ), integration, and signal multiplicity.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.15 | d | ~2.2 | 1H |

| H-4 | ~6.95 | dd | ~8.4, 2.2 | 1H |

| H-3 | ~6.65 | d | ~8.4 | 1H |

| NH₂ | ~4.20 | br s | - | 2H |

| S-CH₃ | ~2.40 | s | - | 3H |

| Note: Data are predicted based on additive substituent effects and analysis of similar structures. Actual values may vary slightly based on solvent and experimental conditions. |

Causality Behind the Spectrum:

-

Aromatic Protons (H-3, H-4, H-6): The three aromatic protons appear in distinct, well-resolved regions.

-

The -NH₂ and -SCH₃ groups are ortho, para-directing electron-donating groups (EDGs), which shield the aromatic protons and shift them upfield (to lower ppm values) relative to benzene (7.34 ppm). The -Cl group is an ortho, para-directing but deactivating group.

-

H-6 is ortho to the strong -NH₂ group, but its chemical shift is also influenced by the adjacent -SCH₃ group. It appears as a doublet (d) due to coupling only with H-4 (meta-coupling, small J value).

-

H-4 is ortho to the -Cl group and meta to the -NH₂ group. It appears as a doublet of doublets (dd) because it is coupled to both H-3 (ortho-coupling, large J value) and H-6 (meta-coupling, small J value).

-

H-3 is ortho to the -SCH₃ group and meta to the -Cl group. It is the most shielded proton due to being para to the strong -NH₂ EDG, hence its upfield position. It appears as a doublet (d) from its ortho-coupling to H-4.

-

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet (br s) around 4.20 ppm. The signal is broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. This signal will disappear upon shaking the sample with a drop of D₂O, a classic confirmatory test.[1]

-

Methylthio Protons (-SCH₃): The three protons of the methyl group are chemically equivalent and have no adjacent protons to couple with. Consequently, they appear as a sharp singlet (s) at approximately 2.40 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR requires a higher concentration or a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

Instrumentation: Use the same NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common technique results in all carbon signals appearing as singlets, simplifying the spectrum. Typical acquisition times are longer than for ¹H NMR, often requiring several hundred to a few thousand scans.

-

Processing: Process the FID similarly to the ¹H spectrum.

Data and Interpretation

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | ~147.0 |

| C-5 (C-Cl) | ~134.5 |

| C-3 | ~130.0 |

| C-2 (C-SCH₃) | ~122.0 |

| C-6 | ~118.5 |

| C-4 | ~115.0 |

| S-CH₃ | ~17.5 |

| Note: Data are predicted based on additive substituent effects and analysis of similar structures. Actual values may vary slightly. |

Causality Behind the Spectrum:

-

Aromatic Carbons (C1-C6): All six aromatic carbons are inequivalent and give distinct signals.

-

C-1 and C-2 , the carbons directly attached to the heteroatoms (N and S), are significantly influenced by them. The carbon bearing the amino group (C-1) is strongly deshielded and appears furthest downfield in the aromatic region.

-

C-5 , attached to the electronegative chlorine atom, is also deshielded and appears downfield.

-

The remaining carbons (C-3, C-4, C-6 ) appear at chemical shifts determined by the combined electronic effects of all three substituents.

-

-

Methyl Carbon (S-CH₃): This aliphatic carbon is highly shielded compared to the aromatic carbons and appears far upfield at around 17.5 ppm, a characteristic region for methyl groups attached to sulfur.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

-

Sample Preparation: Place a small amount of the solid 5-Chloro-2-(methylthio)aniline sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Clamp the sample to ensure good contact with the ATR crystal. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3350 (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | -CH₃ Group |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine |

| 1590, 1480 | C=C Stretch | Aromatic Ring |

| 1330 - 1250 | C-N Stretch | Aromatic Amine |

| ~810 | C-H Out-of-plane Bend | 1,2,4-Trisubstituted Benzene |

| ~700 | C-S Stretch | Thioether |

| ~750 | C-Cl Stretch | Aryl Halide |

Causality Behind the Spectrum:

-

N-H Stretching: The most diagnostic feature of a primary amine is the presence of two distinct bands in the 3450-3350 cm⁻¹ region.[2] These correspond to the asymmetric and symmetric N-H stretching modes, respectively. Their presence is a definitive indicator of the -NH₂ group.

-

C-H Stretching: The spectrum distinguishes between aromatic C-H bonds (stretching vibrations appearing just above 3000 cm⁻¹) and aliphatic C-H bonds from the methyl group (appearing just below 3000 cm⁻¹).

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex array of signals that are unique to the molecule.

-

The strong N-H bending vibration around 1600 cm⁻¹ further confirms the primary amine.

-

Aromatic C=C stretching bands appear as sharp signals around 1590 and 1480 cm⁻¹.

-

The C-N, C-S, and C-Cl stretching vibrations are found at lower wavenumbers and provide evidence for the complete set of substituents on the aromatic ring.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information from its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI) MS Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or the GC outlet. The sample is vaporized in a high vacuum environment.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: A detector counts the ions at each m/z value, and the software plots the relative abundance of each ion to generate the mass spectrum.

Data and Interpretation

The molecular weight of 5-Chloro-2-(methylthio)aniline (C₇H₈ClNS) is 173.66 g/mol .

| m/z | Proposed Ion/Fragment | Significance |

| 175 | [M+2]⁺• | Isotope peak for ³⁷Cl, confirming the presence of one chlorine atom. |

| 173 | [M]⁺• | Molecular Ion. |

| 158 | [M - CH₃]⁺ | Loss of the methyl group from the thioether. |

| 140 | [M - SH]⁺ or [M - CH₃ - H₂O]⁺ | Loss of a sulfhydryl radical. |

| 127 | [M - CH₃S - H]⁺ | Loss of the methylthio radical followed by H. |

| 99 | [C₅H₄Cl]⁺ | Fragmentation of the aromatic ring. |

Causality Behind the Spectrum:

-

Molecular Ion and Isotope Pattern: The spectrum will show a prominent molecular ion peak at m/z 173. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a second peak, the [M+2]⁺• peak, will appear at m/z 175 with a relative abundance of approximately one-third that of the molecular ion. This ~3:1 intensity ratio is a definitive signature for a molecule containing a single chlorine atom.

-

Major Fragmentation Pathway: The most likely initial fragmentation is the cleavage of the weakest bonds. The C-S bond is relatively weak, leading to the loss of a methyl radical (•CH₃, mass 15) to form a stable ion at m/z 158. This is a common fragmentation pattern for thioanisoles.

Caption: Proposed primary fragmentation pathway for 5-Chloro-2-(methylthio)aniline under EI-MS conditions.

Conclusion

The comprehensive analysis of 5-Chloro-2-(methylthio)aniline using NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework and confirm the 1,2,4-substitution pattern. IR spectroscopy provides definitive evidence for the primary amine and other key functional groups. Finally, mass spectrometry confirms the molecular weight and the presence of a single chlorine atom through its characteristic isotopic pattern, while fragmentation analysis supports the proposed structure. Together, these techniques provide an unambiguous and robust characterization essential for any research or development application.

References

-

Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Vibrational band intensities in substituted anilines. (n.d.). Royal Society Publishing. Retrieved from [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). ACS Publications. Retrieved from [Link]

-

Hamming, M. C., & Foster, N. G. (1972). Mass Spectrometric Studies of Sulfur Compounds: The Alpha and Beta Substituted Naphthylthiaalkanes. Journal of the Mass Spectrometry Society of Japan. Retrieved from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

IR: amines. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

-

NMR spectroscopy para chloro aniline. (2018). YouTube. Retrieved from [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. Retrieved from [Link]

-

3-Chloroaniline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Spectroscopy of Amines. (2023). OpenStax. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. (2014). PubMed. Retrieved from [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 5-Chloro-2-(methylthio)aniline in Organic Solvents

Introduction: The Significance of 5-Chloro-2-(methylthio)aniline in Modern Drug Discovery

5-Chloro-2-(methylthio)aniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of a variety of complex organic molecules.[][2] With a molecular formula of C7H8ClNS and a molecular weight of 173.66 g/mol , its structure is characterized by a benzene ring substituted with a chlorine atom, a methylthio group, and an amine group.[][2] This unique combination of functional groups makes it a valuable intermediate in the pharmaceutical and agrochemical industries.[3] Understanding its solubility in various organic solvents is paramount for researchers and drug development professionals, as it directly impacts reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the solubility profile of 5-Chloro-2-(methylthio)aniline, methodologies for its empirical determination, and insights into its practical applications.

Predicting Solubility: A Molecular Structure Perspective

The principle of "like dissolves like" is a cornerstone of predicting solubility.[4] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. The molecular structure of 5-Chloro-2-(methylthio)aniline, featuring a polar amine group (-NH2), a semi-polar methylthio group (-SCH3), and a non-polar chlorophenyl ring, suggests a nuanced solubility profile.

The presence of the amine group allows for hydrogen bonding, which would suggest solubility in protic polar solvents.[5] Conversely, the chlorophenyl ring imparts a significant degree of non-polar character, favoring solubility in non-polar or moderately polar aprotic solvents. The overall polarity of the molecule is a balance of these competing factors.

Qualitative Solubility Profile

Based on these structural features, a qualitative prediction of the solubility of 5-Chloro-2-(methylthio)aniline in a range of common organic solvents can be made. This provides a valuable starting point for solvent screening in synthesis and purification processes.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol.[5] |

| Water | Low | Despite the presence of a hydrogen-bonding amine group, the large non-polar chlorophenyl ring is expected to significantly limit aqueous solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents have high dielectric constants and can effectively solvate the polar amine group without the steric hindrance of hydrogen bonding to the solvent.[5] |

| Acetonitrile, Acetone | Moderate | These solvents are polar enough to interact with the amine group, but may be less effective at solvating the entire molecule compared to DMSO or DMF.[6][7] | |

| Moderately Polar | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to balance the polar and non-polar characteristics of the molecule. |

| Ethyl Acetate | Moderate to High | The ester functionality provides some polarity, making it a good candidate for dissolving substituted anilines. | |

| Non-Polar | Toluene, Hexane, Cyclohexane | Low to Moderate | The non-polar aromatic ring of toluene may offer some favorable π-π stacking interactions, potentially leading to higher solubility than in aliphatic non-polar solvents like hexane.[6][8] |

Workflow for Experimental Solubility Determination

A systematic approach is crucial for accurately determining the solubility of a compound. The following workflow outlines the key steps from initial screening to quantitative measurement.

Caption: A two-phase workflow for determining the solubility of a chemical compound.

Detailed Experimental Protocol for Quantitative Solubility Determination

This protocol provides a step-by-step method for accurately measuring the solubility of 5-Chloro-2-(methylthio)aniline in a given organic solvent.

Materials and Equipment

-

5-Chloro-2-(methylthio)aniline (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed collection vials

-

Vacuum oven or rotary evaporator

Procedure

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of 5-Chloro-2-(methylthio)aniline to a known volume (e.g., 2 mL) of each selected solvent. An excess is ensured when undissolved solid remains visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed collection vial. This step is critical to remove any undissolved microparticles.[9][10]

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vials in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute, or use a rotary evaporator.

-

Once the solvent is completely removed, allow the vials to cool to room temperature in a desiccator.

-

Weigh the vials containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

The solubility can then be expressed in the desired units, for example:

-

Solubility (mg/mL) = Mass of dried solute (mg) / Volume of aliquot taken (mL)

-

-

Safety Considerations

5-Chloro-2-(methylthio)aniline is a chemical that requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[11] Always consult the Safety Data Sheet (SDS) before use.[12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[12]

Conclusion

A thorough understanding of the solubility of 5-Chloro-2-(methylthio)aniline is essential for its effective use in research and development. While theoretical predictions based on molecular structure provide a valuable starting point, empirical determination through a robust experimental protocol is necessary for accurate and reliable data. The methodologies and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to confidently handle and utilize this important chemical intermediate.

References

- Comparison of the polarity of organic solvents. (2022, October 13). Retrieved from a source providing a table and discussion on organic solvent polarity.

- Polarity of Solvents. Retrieved from a source listing common solvents by polarity.

-

Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a source outlining experimental procedures for determining the solubility of compounds.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Solvents and Polarity. University of Rochester, Department of Chemistry.

- 5-chloro-2-(methylthio)aniline, 95%, Thermo Scientific. Fisher Scientific.

- CAS 16423-54-4 5-CHLORO-2-(METHYLTHIO)ANILINE. BOC Sciences. Retrieved from a product page with chemical properties.

- Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from an educational resource explaining the principles and procedures of solubility experiments.

- Polarities of Solvents. Shodex HPLC Columns and Standards.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a laboratory manual supplement describing solubility tests.

- Solubility of Organic Compounds. (2023, August 31). Retrieved from an experimental procedure guide on the solubility of organic molecules.

- SAFETY DATA SHEET for 5-Chloro-2-methylaniline.

- Safety data sheet according to Regulation (EC) No 1907/2006.

- 16423-54-4(5-CHLORO-2-(METHYLTHIO)ANILINE) Product Description. ChemicalBook.

- SAFETY DATA SHEET. Sigma-Aldrich. (2024, September 8).

Sources

- 2. 16423-54-4 CAS MSDS (5-CHLORO-2-(METHYLTHIO)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. chem.ws [chem.ws]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 7. shodex.com [shodex.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. 5-chloro-2-(methylthio)aniline, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. bg.cpachem.com [bg.cpachem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 5-Chloro-2-(methylthio)aniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(methylthio)aniline is a substituted aniline derivative that has garnered significant interest in the fields of synthetic chemistry and drug discovery. Its unique structural features—a chlorinated aromatic ring, an activating amino group, and a versatile methylthio moiety—make it a valuable building block for the synthesis of a diverse array of heterocyclic compounds and pharmacologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-2-(methylthio)aniline, detailed synthetic and analytical protocols, and an exploration of its applications in medicinal chemistry, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-Chloro-2-(methylthio)aniline are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 16423-54-4 | [1] |

| Molecular Formula | C₇H₈ClNS | [1] |

| Molecular Weight | 173.66 g/mol | [] |

| Appearance | Not explicitly stated, but aniline derivatives are often liquids or low-melting solids. | |

| Melting Point | 29 °C | [1] |

| Boiling Point | 276 °C at 760 mmHg | [] |

| Density | 1.28 g/cm³ | [] |

| pKa | 2.52 ± 0.10 (Predicted) | |

| Solubility | Soluble in hot alcohol.[3] Miscibility charts suggest probable solubility in common organic solvents like methanol, ethanol, DMSO, DMF, acetone, ethyl acetate, and dichloromethane.[4] |

Spectral Characterization

The structural elucidation of 5-Chloro-2-(methylthio)aniline is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methylthio protons. The aromatic region will display a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet for the amino protons and a sharp singlet for the methylthio group are also characteristic.[5]

-

¹³C NMR (75 MHz, CDCl₃): The carbon NMR spectrum will exhibit signals for the six aromatic carbons and one aliphatic carbon of the methylthio group. The chemical shifts will be influenced by the electron-donating amino and methylthio groups and the electron-withdrawing chloro group.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 5-Chloro-2-(methylthio)aniline will display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands below 3000 cm⁻¹ for the methyl group.

-

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

C-S stretching: Typically weak bands in the fingerprint region.

-

C-Cl stretching: In the 600-800 cm⁻¹ region.[6]

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be observed. Fragmentation patterns would likely involve the loss of the methyl group or other characteristic cleavages of the aniline structure.[6]

Synthesis and Purification

A common and efficient method for the synthesis of 5-Chloro-2-(methylthio)aniline proceeds from 2-amino-4-chlorobenzenethiol.[5]

Synthetic Protocol

Caption: Synthetic workflow for 5-Chloro-2-(methylthio)aniline.

Step-by-Step Methodology:

-

Dissolve 2-amino-4-chlorobenzenethiol in ethanol and cool the solution in an ice-water bath.

-

Under a nitrogen atmosphere, add potassium tert-butoxide portion-wise to the cooled reaction mixture.

-

Stir the resulting mixture for approximately 75 minutes.

-

Slowly add methyl iodide to the reaction mixture and stir for an additional 30 minutes.

-

Remove the ice bath and continue stirring at room temperature for 2 hours.

-

Filter the reaction mixture and concentrate the filtrate under vacuum.

-

Purify the crude product by flash column chromatography using a mixture of petrol ether and ethyl acetate as the eluent.[5]

Reactivity

The chemical reactivity of 5-Chloro-2-(methylthio)aniline is dictated by the interplay of its three key functional groups: the nucleophilic amino group, the electron-rich aromatic ring, and the potentially oxidizable methylthio group.

Reactions at the Amino Group

The primary amine is a nucleophilic center and can undergo a variety of reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides, though over-alkylation can be an issue.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Electrophilic Aromatic Substitution

The amino and methylthio groups are ortho-, para-directing and activating, while the chloro group is ortho-, para-directing but deactivating. The combined effect of these groups directs incoming electrophiles to specific positions on the aromatic ring.[7] Halogenation and nitration are common electrophilic substitution reactions for anilines.[8]

Reactions involving the Methylthio Group

The sulfur atom of the methylthio group is nucleophilic and can be oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents. This transformation can significantly alter the electronic properties and biological activity of the molecule.

Applications in Drug Discovery

5-Chloro-2-(methylthio)aniline serves as a valuable scaffold for the development of various therapeutic agents. The presence of multiple reaction sites allows for the systematic modification of its structure to optimize pharmacological activity.

Anticancer Agents

Derivatives of 5-Chloro-2-(methylthio)aniline have shown promise as anticancer agents. For instance, a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, synthesized from a related precursor, exhibited cytotoxic activity against human cancer cell lines, including colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancers.[9] Some of these compounds were found to induce apoptosis.[9] Another study reported the synthesis of N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with high activity against breast and colon cancer cell lines.[10]

Kinase Inhibitors

The aniline scaffold is a common feature in many kinase inhibitors. While direct examples involving 5-Chloro-2-(methylthio)aniline are not abundant in the provided search results, the structural motifs present in this molecule are relevant to the design of kinase inhibitors. For example, substituted anilinoquinazolines are a well-established class of c-Src and Abl kinase inhibitors.[11] The 5-chloro-aniline moiety can be found in potent inhibitors of these kinases.

Antimicrobial Agents

Derivatives of 5-Chloro-2-(methylthio)aniline have also been investigated for their antimicrobial properties. A study on N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides, which share a similar structural core, demonstrated high bacteriostatic activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA).[12] Additionally, dipeptide derivatives containing a 5-chloro-thiophene-2-carboxylic acid moiety, which can be conceptually linked to the reactivity of chloro-aromatic systems, have shown good antibacterial and antifungal activity.[3]

Other Therapeutic Areas

The versatility of the 5-Chloro-2-(methylthio)aniline scaffold extends to other therapeutic areas. A novel derivative, 5-chloro-2-(2'-((dimethylamino)methyl)-4'-iodophenylthio)benzenamine, has been developed as a high-affinity ligand for the serotonin transporter (SERT), highlighting its potential in the development of agents for neurological disorders.[13] Furthermore, a benzimidazole derivative synthesized from a related precursor has demonstrated potent fasciolicidal activity.[14]

Safety and Handling

5-Chloro-2-(methylthio)aniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[15] It can cause skin and serious eye irritation, and may cause respiratory irritation.[15] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[15] Work should be conducted in a well-ventilated area or under a fume hood.[15]

Conclusion

5-Chloro-2-(methylthio)aniline is a versatile and valuable building block for synthetic and medicinal chemists. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an attractive starting material for the creation of complex molecular architectures. The demonstrated applications of its derivatives in anticancer, antimicrobial, and other therapeutic areas underscore its importance in drug discovery. As the demand for novel and effective therapeutic agents continues to grow, the utility of scaffolds such as 5-Chloro-2-(methylthio)aniline is likely to expand, paving the way for the development of new and improved medicines.

References

- Characterization and Structural Confirmation of 5-Chloro-2-(propan-2-yl)aniline: A Comparative Guide - Benchchem. (URL not available)

- Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-(propan-2-yl)aniline - Benchchem. (URL not available)

- THE DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF THE PEPTIDE DERIVATIVES CONTAINING GUANIDINE MOIETY WITH 5-CHLORO-THIOPHENE-2 - ResearchG

- Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - MMS. (URL not available)

- Protocols – BIOTECHNOLOGY CENTER – UW–Madison. (URL not available)

- Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - MDPI. (URL not available)

- Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Inform

-

Synthesis and preliminary in vitro biological evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives designed as novel antimelanogenesis agents - PubMed. Available from: [Link]

-

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed. Available from: [Link]

-

5-Chloro-2-(2'-((dimethylamino)methyl)-4'-iodophenylthio)benzenamine: a new serotonin transporter ligand - PubMed. Available from: [Link]

-

Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed. Available from: [Link]

- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa St

- Synthesis and biological evaluation of epidithio-, epitetrathio-, and bis-(methylthio)diketopiperazines: Synthetic methodology, enantioselective total synthesis of epicoccin G, 8,8′-epi-ent-rostratin B, gliotoxin, gliotoxin G, emethallicin E, and haematocin and discovery of new antiviral and antimalarial agents - Illinois Experts. (URL not available)

- Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity - MDPI. (URL not available)

- Small Molecule Kinase Inhibitor Drugs (1995–2021)

- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC - NIH. (URL not available)

- The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem. (URL not available)

- MnII catalyzed periodate oxidation of 5-chloro, 2-methyl aniline in acetone-water medium – a Kinetic and Mechanistic study | Request PDF - ResearchG

- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC - PubMed Central. (URL not available)

- Electrophilic substitution reactions of aniline.

-

Synthesis and fasciolicidal activity of 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole - PubMed. Available from: [Link]

- Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil | Request PDF - ResearchG

- Electrophilic Substitution Reaction of Anilines - BYJU'S. (URL not available)

- N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies - MDPI. (URL not available)

- Solvent Miscibility Table - Sigma-Aldrich. (URL not available)

Sources

- 1. 16423-54-4 CAS MSDS (5-CHLORO-2-(METHYLTHIO)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies [mdpi.com]

- 13. 5-Chloro-2-(2'-((dimethylamino)methyl)-4'-iodophenylthio)benzenamine: a new serotonin transporter ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and fasciolicidal activity of 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-chloro-2-(methylthio)aniline, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Practical Guide to the Crystal Structure Analysis of 5-Chloro-2-(methylthio)aniline

Abstract